3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile
Description
This compound features a benzodioxole ring fused to a prop-2-enenitrile backbone, with a bromine atom at the 3-position and an ethylsulfanyl group at the 2-position. The benzodioxole moiety is a common pharmacophore in bioactive molecules, contributing to metabolic stability and receptor binding . The bromine atom enhances electrophilic reactivity, while the ethylsulfanyl group influences lipophilicity and redox properties. Its molecular formula is C₁₂H₁₀BrNO₂S, with a molecular weight of 312.19 g/mol.
Properties
CAS No. |
648434-06-4 |
|---|---|
Molecular Formula |
C12H10BrNO2S |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-bromo-2-ethylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-17-11(6-14)12(13)8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,7H2,1H3 |
InChI Key |
RUPRGBOPIFNGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C1=CC2=C(C=C1)OCO2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.
Bromination: The benzodioxole intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with an appropriate leaving group on the benzodioxole intermediate.
Formation of the Prop-2-enenitrile Backbone: The final step involves the formation of the prop-2-enenitrile backbone through a Knoevenagel condensation reaction between the benzodioxole intermediate and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and ethylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Benzodioxole Derivatives
- (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid: Replaces the nitrile and ethylsulfanyl groups with a carboxylic acid and methoxy substituent.
- (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one : Substitutes the nitrile with a ketone and adds an ethylphenyl group, enhancing π-π stacking interactions but reducing nucleophilic reactivity .
Heterocyclic Analogues
- (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: Combines bromine, hydroxy, and nitro groups, offering dual hydrogen-bond donor/acceptor sites and redox activity .
Substituent Effects
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